(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone (SC66) is a small molecule classified as an allosteric inhibitor of the Akt protein kinase []. This compound plays a significant role in scientific research, particularly in exploring the therapeutic potential of inhibiting Akt signaling pathways in various diseases, including cancer.
SC66 is classified as a small molecule inhibitor that targets the Akt signaling pathway, which plays a crucial role in cell survival and proliferation. Its mechanism involves allosteric modulation rather than competitive inhibition, making it distinct from other inhibitors that directly compete with substrates for binding.
SC66's molecular structure features a unique arrangement conducive to its function as an allosteric inhibitor. While the exact structural formula is not provided in the search results, compounds of this nature usually include functional groups that facilitate binding to the Akt pleckstrin homology domain. The specific interactions with this domain are critical for its inhibitory action.
SC66 participates in several chemical reactions primarily involving the modulation of cellular signaling pathways. Its primary reaction mechanism includes:
The effectiveness of SC66 has been evaluated using various assays:
The mechanism by which SC66 exerts its effects involves several key processes:
Data from studies indicate that SC66 can induce apoptosis independently of p53 status in various cancer cell lines, highlighting its potential effectiveness regardless of specific genetic backgrounds.
The physical and chemical properties of SC66 are crucial for understanding its behavior in biological systems:
Research has indicated that SC66 effectively inhibits tumor growth in vivo models while demonstrating favorable pharmacological properties that warrant further investigation into its therapeutic window and safety profile.
SC66 has significant potential applications in oncology due to its ability to target the Akt signaling pathway:
SC66 (CAS 871361-88-5) is a novel allosteric AKT inhibitor distinguished by its dual-inhibitory mechanism against the oncogenic serine/threonine kinase AKT. This small molecule (molecular weight: 276.33 g/mol, formula: C₁₈H₁₆N₂O) uniquely disrupts AKT activation through two synergistic actions:
This dual action results in sustained suppression of the AKT signaling cascade, which is constitutively activated in diverse cancers due to PTEN loss, PI3K mutations, or upstream receptor dysregulation [7] [8]. Unlike catalytic AKT inhibitors (e.g., MK-2206), SC66’s mechanism avoids compensatory feedback loops, making it effective in tumors with hyperactivated PI3K/AKT/mTOR pathways [4] [7].
Cancer Type | Cell Line | IC₅₀ (72h) | Key Mechanism Observed |
---|---|---|---|
Hepatocellular Carcinoma | Hep3B | 0.47 μg/mL | ROS induction, anoikis apoptosis |
Hepatocellular Carcinoma | Huh7 | 2.85 μg/mL | Caspase-3/7 activation |
Glioblastoma | U87 | 15 μmol/L | G0/G1 cell cycle arrest |
Colon Cancer | HCT-116 | 2.35 μmol/L | Bax oligomerization |
Bladder Cancer | T24 | 10 μmol/L | EMT inhibition |
The development of SC66 emerged from the urgent need to overcome limitations of conventional AKT inhibitors. Prior agents (e.g., perifosine) showed poor clinical efficacy due to inadequate target engagement or pharmacokinetic issues. SC66 was engineered to exploit AKT’s structural vulnerabilities, specifically its PH domain-dependent activation [1] [8]. Jo et al. (2011) first demonstrated its ability to induce AKT ubiquitination, establishing a new paradigm for allosteric inhibition [4] [8].
The therapeutic rationale centers on the PI3K/AKT pathway’s role in oncogenesis:
Preclinical validation revealed SC66’s broad-spectrum efficacy. In vivo, it reduced Hep3B xenograft tumor volume by 63% at 25 mg/kg (p<0.01) and enhanced survival in glioblastoma models [1] [3]. These findings positioned SC66 as a template for next-generation AKT inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7